molecular formula C9H14N4O B2747729 6-(4-Methylpiperazin-1-yl)pyridazin-3-ol CAS No. 344287-23-6

6-(4-Methylpiperazin-1-yl)pyridazin-3-ol

Cat. No.: B2747729
CAS No.: 344287-23-6
M. Wt: 194.238
InChI Key: JHVQLLHNCVUXRX-UHFFFAOYSA-N
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Description

“6-(4-Methylpiperazin-1-yl)pyridazin-3-ol” is a chemical compound with the molecular formula C9H15N5 . It is a solid substance at room temperature . The IUPAC name for this compound is 6-(4-methyl-1-piperazinyl)-3-pyridazinylamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H15N5/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3,(H2,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 193.25 . The compound should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Biological Activity

One of the key areas of interest has been the synthesis and evaluation of derivatives of 6-substituted-3(2H)-pyridazinones for their analgesic and anti-inflammatory activities. For instance, a study highlighted the preparation of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, demonstrating their potential in offering better analgesic and anti-inflammatory efficacy with a lower ulcerogenic effect compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) (Duendar et al., 2007).

Chemical Synthesis and Structural Analysis

In another study, the synthesis, structure analysis, and computational studies of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine demonstrated the significance of heterocyclic compounds like pyridazine analogs in medicinal chemistry. This work involved the elucidation of the compound's structure through X-ray diffraction and density functional theory (DFT) calculations, underscoring the pharmaceutical importance of pyridazine analogs (Sallam et al., 2021).

Pharmacological Applications

Further research into compounds structurally related to 6-(4-Methylpiperazin-1-yl)pyridazin-3-ol has unveiled their potential in addressing various pharmacological needs. For example, a study on alpha(1)-adrenoceptor antagonists showcased the design, synthesis, and evaluation of new imidazo-, benzimidazo-, and indoloarylpiperazine derivatives. These compounds were identified for their alpha(1)-adrenoceptor blocking properties, illustrating the utility of this compound analogs in developing treatments for conditions related to alpha(1)-adrenergic receptors (Betti et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding eye contact and wearing protective gloves .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-12-4-6-13(7-5-12)8-2-3-9(14)11-10-8/h2-3H,4-7H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVQLLHNCVUXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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